Fsp3 Saturation: 65% Higher Than the Average Marketed Drug and 116% Higher Than Average Discovery Compounds
Ethyl 4-cyanothiane-4-carboxylate exhibits an Fsp3 (fraction of sp3-hybridized carbons) of 0.777 (7 of 9 carbons are sp3), computed from its SMILES structure CCOC(=O)C1(C#N)CCSCC1 [1]. This value significantly exceeds the average Fsp3 of 0.47 for marketed oral drugs and more than doubles the average of 0.36 for discovery-phase compounds, as established by the seminal 'Escape from Flatland' analysis [2]. By comparison, aromatic bioisosteres such as ethyl 2-aminothiophene-3-carboxylate derivatives (which share the same molecular formula C9H13NO2S but contain a planar thiophene ring) exhibit Fsp3 values substantially lower due to sp2 carbons in the aromatic ring. The thiane scaffold's full saturation confers greater three-dimensional character, which has been independently correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in multiple retrospective analyses of pharmaceutical pipelines [2].
| Evidence Dimension | Fraction of sp3-hybridized carbon atoms (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.777 (7 sp3 / 9 total carbons) |
| Comparator Or Baseline | Average Fsp3 for marketed oral drugs = 0.47; average for discovery compounds = 0.36 (Lovering et al., 2009) |
| Quantified Difference | 65% higher than average marketed drug Fsp3; 116% higher than average discovery compound Fsp3 |
| Conditions | Computed from SMILES; comparator values from published analysis of 980 approved drugs and discovery screening collections |
Why This Matters
Higher Fsp3 is associated with improved clinical development success rates, lower off-target promiscuity, and better physicochemical property profiles, making this scaffold a strategically advantageous starting point for lead optimization programs targeting challenging or novel biological space.
- [1] ChemSpace. Ethyl 4-cyanothiane-4-carboxylate, CSSB00112493102. Computed Fsp3 = 0.777. https://chem-space.com/CSSB00112493102-122062 View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. Average Fsp3: discovery = 0.36, marketed drugs = 0.47. PMID: 19827778. View Source
